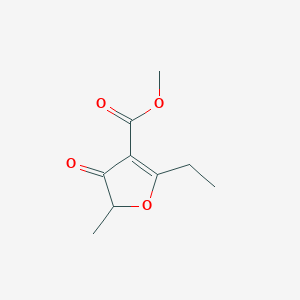![molecular formula C6F18N3O12S6Yb B065772 Tris[bis(trifluoromethylsulfonyl)amino] ytterbium CAS No. 175438-43-4](/img/structure/B65772.png)
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium (abbreviated as Yb(Tf2N)3) is a rare earth metal complex that has gained significant attention in the scientific community due to its unique properties. Yb(Tf2N)3 is a coordination compound that contains ytterbium, a rare earth metal, and trifluoromethylsulfonyl (Tf2N) groups. The compound has been studied extensively for its potential applications in various fields, including catalysis, electronics, and biochemistry.
作用機序
The mechanism of action of Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 in catalysis and other applications is complex and not fully understood. However, it is believed that the compound acts as a Lewis acid, which can accept a pair of electrons from a Lewis base to form a coordinate bond. This interaction can facilitate various chemical reactions, including carbonylation, hydroamination, and polymerization.
Biochemical and physiological effects:
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been studied for its potential use in biochemistry and medicine. However, the compound's biochemical and physiological effects are not well understood, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has several advantages for use in lab experiments, including its high stability, solubility, and reactivity. However, the compound's high cost, limited availability, and potential toxicity can limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3, including:
1. Studying the compound's potential use as a catalyst for other organic reactions.
2. Investigating the compound's potential as a dopant in other electronic devices.
3. Exploring the compound's potential as a contrast agent in MRI.
4. Studying the compound's potential use as a drug delivery system.
5. Investigating the compound's potential as a luminescent material for use in lighting and displays.
In conclusion, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 is a rare earth metal complex that has gained significant attention in the scientific community due to its unique properties. The compound has potential applications in various fields, including catalysis, electronics, and biochemistry. While further research is needed to fully understand the compound's properties and potential applications, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has the potential to be a valuable tool in scientific research and development.
合成法
The synthesis of Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 is a complex process that involves the reaction of ytterbium chloride with trifluoromethylsulfonyl azide in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of pure Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 crystals. The resulting crystals are then purified using various techniques, including recrystallization and column chromatography.
科学的研究の応用
Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been extensively studied for its potential applications in various fields, including catalysis, electronics, and biochemistry. In catalysis, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been shown to be an effective catalyst for various organic reactions, including carbonylation, hydroamination, and polymerization. In electronics, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been used as a dopant in organic light-emitting diodes (OLEDs) to improve their performance. In biochemistry, Yb(Tris[bis(trifluoromethylsulfonyl)amino] ytterbium)3 has been studied for its potential use as a contrast agent in magnetic resonance imaging (MRI) and as a potential drug delivery system.
特性
CAS番号 |
175438-43-4 |
|---|---|
製品名 |
Tris[bis(trifluoromethylsulfonyl)amino] ytterbium |
分子式 |
C6F18N3O12S6Yb |
分子量 |
1013.5 g/mol |
IUPAC名 |
bis(trifluoromethylsulfonyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C2F6NO4S2.Yb/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3 |
InChIキー |
YPUOTXOJCHHZIY-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Yb+3] |
正規SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Yb+3] |
ピクトグラム |
Corrosive |
同義語 |
YTTERBIUM(III) TRIFLUOROMETHANESULFONIM& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




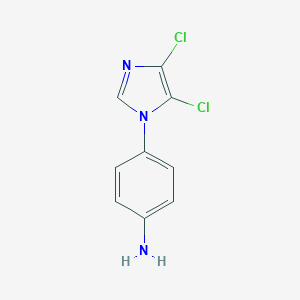
![Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate](/img/structure/B65696.png)
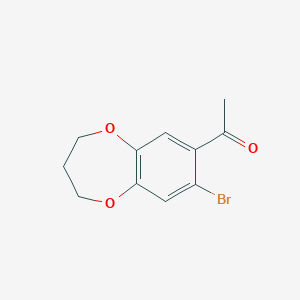



![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)

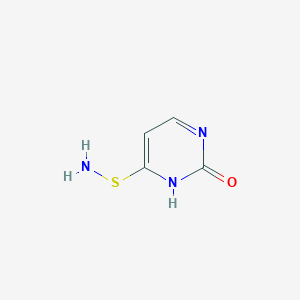
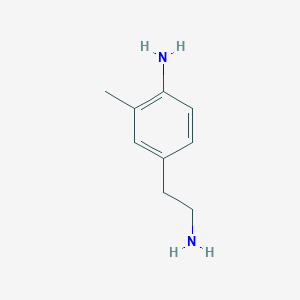

![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
